molecular formula C8H7NO5 B599797 5-Hydroxy-2-methyl-4-nitrobenzoic acid CAS No. 199929-14-1

5-Hydroxy-2-methyl-4-nitrobenzoic acid

Cat. No. B599797
CAS RN: 199929-14-1
M. Wt: 197.146
InChI Key: GTPHIVGERSJEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methyl-4-nitrobenzoic acid (HMNB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMNB is a nitroaromatic compound that is widely used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is not well understood. However, it is believed that 5-Hydroxy-2-methyl-4-nitrobenzoic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. For example, 5-Hydroxy-2-methyl-4-nitrobenzoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
5-Hydroxy-2-methyl-4-nitrobenzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-2-methyl-4-nitrobenzoic acid has antioxidant properties, which can protect cells from oxidative damage. 5-Hydroxy-2-methyl-4-nitrobenzoic acid has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

5-Hydroxy-2-methyl-4-nitrobenzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 5-Hydroxy-2-methyl-4-nitrobenzoic acid is also stable under normal laboratory conditions and can be easily stored. However, 5-Hydroxy-2-methyl-4-nitrobenzoic acid has some limitations. It is toxic and can cause skin irritation and eye damage. Therefore, appropriate safety measures should be taken when handling 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

Future Directions

There are several future directions for research on 5-Hydroxy-2-methyl-4-nitrobenzoic acid. One area of research is the development of new drugs based on 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Researchers are investigating the potential of 5-Hydroxy-2-methyl-4-nitrobenzoic acid-based drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Another area of research is the development of new herbicides based on 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Researchers are investigating the potential of 5-Hydroxy-2-methyl-4-nitrobenzoic acid-based herbicides for controlling weeds in crops.
Finally, researchers are investigating the potential of 5-Hydroxy-2-methyl-4-nitrobenzoic acid-based dyes for use in solar cells. 5-Hydroxy-2-methyl-4-nitrobenzoic acid-based dyes have been shown to have good light-harvesting properties, making them suitable for use in photovoltaic devices.
Conclusion
In conclusion, 5-Hydroxy-2-methyl-4-nitrobenzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 5-Hydroxy-2-methyl-4-nitrobenzoic acid is a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 5-Hydroxy-2-methyl-4-nitrobenzoic acid has several biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research on 5-Hydroxy-2-methyl-4-nitrobenzoic acid, including the development of new drugs, herbicides, and dyes.

Synthesis Methods

The synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid involves the nitration of 2-methyl-4-nitrophenol with nitric acid and sulfuric acid. The resulting product is then subjected to a reduction reaction with sodium borohydride to yield 5-Hydroxy-2-methyl-4-nitrobenzoic acid. The yield of 5-Hydroxy-2-methyl-4-nitrobenzoic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.

Scientific Research Applications

5-Hydroxy-2-methyl-4-nitrobenzoic acid has been extensively studied for its potential applications in various fields. One of the major applications of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is in the synthesis of pharmaceuticals. 5-Hydroxy-2-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of several drugs, such as paroxetine, which is used to treat depression and anxiety disorders, and sertraline, which is used to treat depression, obsessive-compulsive disorder, and post-traumatic stress disorder.
Another application of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is in the synthesis of agrochemicals. 5-Hydroxy-2-methyl-4-nitrobenzoic acid is a building block in the synthesis of several herbicides, such as sulcotrione, mesotrione, and tembotrione. These herbicides are used to control weeds in crops, thereby improving crop yields.
5-Hydroxy-2-methyl-4-nitrobenzoic acid is also used in the synthesis of dyes. 5-Hydroxy-2-methyl-4-nitrobenzoic acid-based dyes have good solubility and stability, making them suitable for use in textiles, paper, and ink industries.

properties

IUPAC Name

5-hydroxy-2-methyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHIVGERSJEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methyl-4-nitrobenzoic acid

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